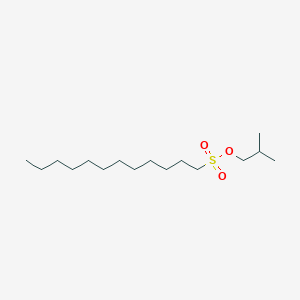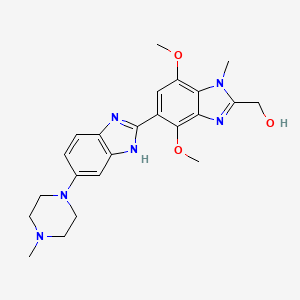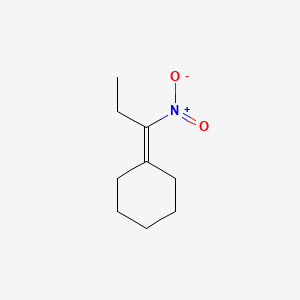
(1-Nitropropylidene)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Nitropropylidene)cyclohexane is an organic compound with the molecular formula C9H15NO2 It is a nitroalkene derivative of cyclohexane, characterized by the presence of a nitro group (-NO2) attached to a propylidene group, which is in turn bonded to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitropropylidene)cyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using nitric acid or nitrogen dioxide as nitrating agents. This reaction typically requires high temperatures (250–400 °C) and proceeds via free radical chain reactions involving the homolysis of C-H bonds .
Another method involves the use of tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This approach offers high selectivity and mild reaction conditions, making it a more efficient and environmentally friendly option .
Industrial Production Methods
Industrial production of this compound often relies on the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process involves high temperatures and the use of catalysts to enhance the reaction rate and selectivity. The resulting nitroalkane can be purified through distillation or other separation techniques to obtain the desired product.
化学反応の分析
Types of Reactions
(1-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrocyclohexanone or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of cyclohexylamine or other amine derivatives.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitrocyclohexanone, cyclohexanone oxime.
Reduction: Cyclohexylamine, dicyclohexylamine.
Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.
科学的研究の応用
(1-Nitropropylidene)cyclohexane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of (1-Nitropropylidene)cyclohexane involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
Nitrocyclohexane: A similar compound with a nitro group directly attached to the cyclohexane ring.
Cyclohexanone oxime: A derivative formed from the reduction of nitrocyclohexane.
Cyclohexylamine: A reduction product of nitrocyclohexane with an amine group.
Uniqueness
(1-Nitropropylidene)cyclohexane is unique due to the presence of the propylidene group, which provides additional reactivity and versatility in chemical reactions compared to other nitrocyclohexane derivatives. This structural feature allows for the formation of a wider range of derivatives and applications in various fields.
特性
CAS番号 |
185308-56-9 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
1-nitropropylidenecyclohexane |
InChI |
InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChIキー |
QJGMOANGPUVXQN-UHFFFAOYSA-N |
正規SMILES |
CCC(=C1CCCCC1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
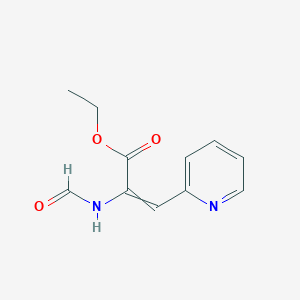
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
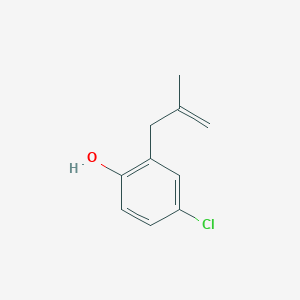
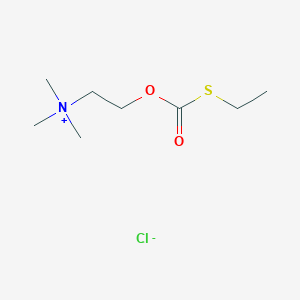
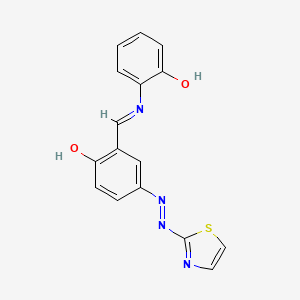
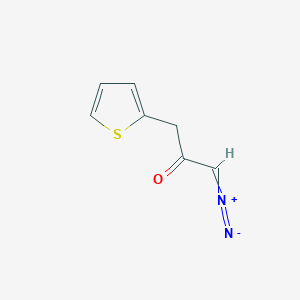
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
